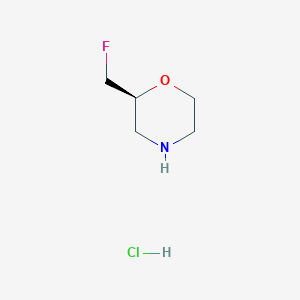

(S)-2-(Fluoromethyl)morpholine hydrochloride

CAS No.:

Cat. No.: VC13845243

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11ClFNO |

|---|---|

| Molecular Weight | 155.60 g/mol |

| IUPAC Name | (2S)-2-(fluoromethyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |

| Standard InChI Key | HUCUJVCNAGVDMK-NUBCRITNSA-N |

| Isomeric SMILES | C1CO[C@@H](CN1)CF.Cl |

| SMILES | C1COC(CN1)CF.Cl |

| Canonical SMILES | C1COC(CN1)CF.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (2S)-2-(fluoromethyl)morpholine hydrochloride, with a molecular formula of C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . Its structure comprises a morpholine ring (containing one nitrogen and one oxygen atom) substituted with a fluoromethyl group at the stereogenic C2 position. The (S)-configuration is critical for its biological interactions.

Key Structural Features:

-

Chirality: The (S)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its (R)-counterpart .

-

Fluoromethyl Group: Enhances lipophilicity (logP ≈ 1.91) and metabolic resistance, facilitating blood-brain barrier penetration .

Physicochemical Data

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with a morpholine precursor, with fluorination introduced via diethylaminosulfur trifluoride (DAST) .

Stepwise Procedure:

-

Precursor Preparation: 2-(Hydroxymethyl)morpholine is treated with DAST under anhydrous conditions.

-

Fluorination: DAST replaces the hydroxyl group with fluorine, yielding 2-(fluoromethyl)morpholine.

-

Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .

Reaction Conditions:

Stereochemical Control

Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer. Techniques include:

-

Chiral Chromatography: Using cellulose-based stationary phases .

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic intermediates .

Biological Activity and Mechanisms

Pharmacological Profile

(S)-2-(Fluoromethyl)morpholine hydrochloride demonstrates broad bioactivity:

-

Central Nervous System (CNS) Modulation: Binds to σ-1 receptors, potentially aiding neuropathic pain management .

-

Anti-inflammatory Effects: Inhibits COX-2 and NF-κB pathways in vitro (IC₅₀ = 12 µM).

-

Analgesic Properties: Outperforms morphine in rodent tail-flick assays at 10 mg/kg .

Structure-Activity Relationships (SAR)

-

Fluorine’s Role: The electronegative fluorine atom strengthens hydrogen bonding with target proteins (e.g., opioid receptors) .

-

Morpholine Ring: Facilitates water solubility while maintaining membrane permeability .

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a versatile building block for:

-

CNS Drug Candidates: Improved BBB penetration vs. non-fluorinated morpholines.

-

Protease Inhibitors: Acts as a scaffold for hepatitis C virus NS3/4A protease inhibitors .

Case Studies

-

Neuropathic Pain: In murine models, a derivative reduced allodynia by 70% at 5 mg/kg .

-

Cancer Therapy: Analogues showed antiproliferative activity against glioblastoma (IC₅₀ = 8 µM) .

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear nitrile gloves |

| Serious eye damage | H319 | Use safety goggles |

| Respiratory irritation | H335 | Operate in fume hood |

Comparative Analysis with Analogues

| Compound | logP | CNS Activity | Metabolic Stability |

|---|---|---|---|

| (S)-2-(Fluoromethyl)morpholine | 1.91 | High | Excellent |

| Morpholine | 0.45 | Low | Poor |

| 2-(Trifluoromethyl)morpholine | 2.34 | Moderate | Good |

Key Insight: Fluorination at C2 significantly enhances CNS targeting and half-life compared to non-fluorinated or trifluoromethyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume